molecular formula C25H21FN2O5S B11034657 [(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11034657
M. Wt: 480.5 g/mol
InChI Key: FBADTPKAHWWMSM-ZZEZOPTASA-N
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Description

[(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrroloquinoline core, a thiazolidine ring, and an acetic acid moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrroloquinoline core, followed by the introduction of the thiazolidine ring and the acetic acid group. Common reagents used in these reactions include fluorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

[(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of [(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

[(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid can be compared with other similar compounds, such as:

    [(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propionic acid: This compound has a similar structure but with a propionic acid moiety instead of acetic acid.

    [(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butyric acid: Another analog with a butyric acid group.

The uniqueness of this compound lies in its specific structural features and the potential biological activities it may exhibit.

Properties

Molecular Formula

C25H21FN2O5S

Molecular Weight

480.5 g/mol

IUPAC Name

2-[(5Z)-5-(6-fluoro-9,11,11-trimethyl-2-oxo-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C25H21FN2O5S/c1-24(2)12-25(3,13-7-5-4-6-8-13)16-10-14(26)9-15-18(21(31)28(24)19(15)16)20-22(32)27(11-17(29)30)23(33)34-20/h4-10H,11-12H2,1-3H3,(H,29,30)/b20-18-

InChI Key

FBADTPKAHWWMSM-ZZEZOPTASA-N

Isomeric SMILES

CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C\4/C(=O)N(C(=O)S4)CC(=O)O)F)(C)C5=CC=CC=C5)C

Canonical SMILES

CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=C4C(=O)N(C(=O)S4)CC(=O)O)F)(C)C5=CC=CC=C5)C

Origin of Product

United States

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